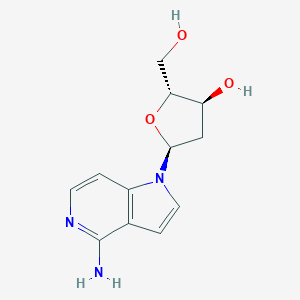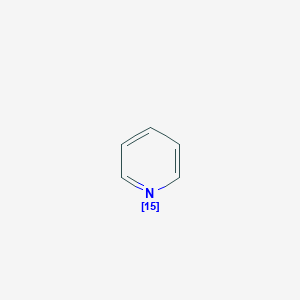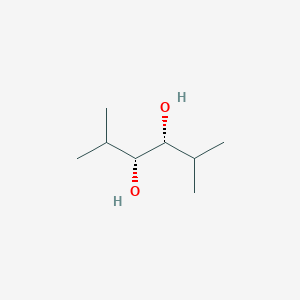
(3R,4R)-2,5-Dimethyl-3,4-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a chiral molecule that has two enantiomers, (3R,4R)- and (3S,4S)-2,5-dimethyl-3,4-hexanediol. In
Mechanism Of Action
The mechanism of action of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is not fully understood. However, it is believed that the compound acts as a chiral inducer, promoting the formation of chiral products in asymmetric synthesis reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. However, studies have shown that this compound is non-toxic and has low environmental impact.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is its ability to act as a chiral inducer in asymmetric synthesis reactions. This makes it a valuable tool for the development of chiral catalysts and the production of chiral compounds. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of new applications for this compound, such as in the development of new drugs or materials. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol.
Synthesis Methods
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol can be synthesized using several methods. One of the most common methods is the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,5-dimethyl-3,4-hexanedione using hydrogen gas and a catalyst such as palladium on carbon.
Scientific Research Applications
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. This compound has been shown to be an effective chiral ligand for several transition metal catalysts, including ruthenium, palladium, and rhodium.
properties
CAS RN |
115889-27-5 |
|---|---|
Product Name |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol |
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
InChI Key |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(C)C)O)O |
SMILES |
CC(C)C(C(C(C)C)O)O |
Canonical SMILES |
CC(C)C(C(C(C)C)O)O |
synonyms |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




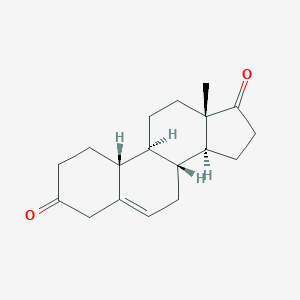
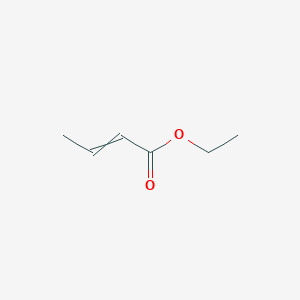
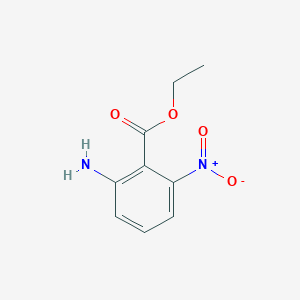

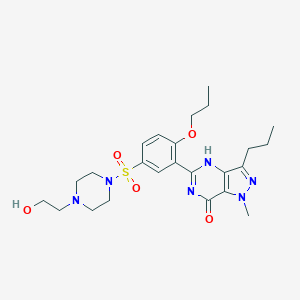
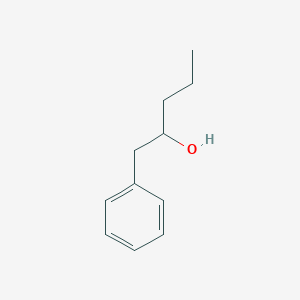
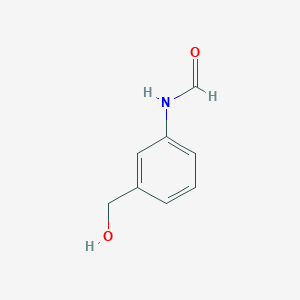
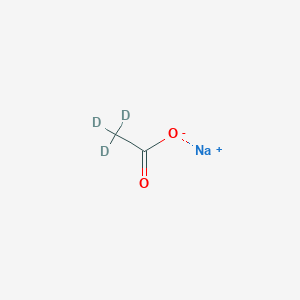
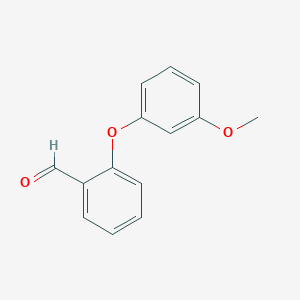
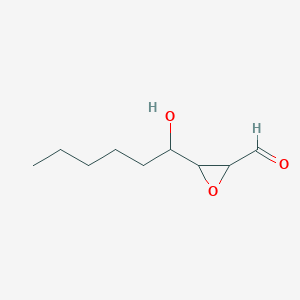
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
